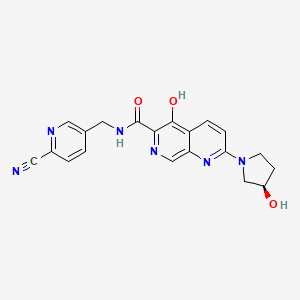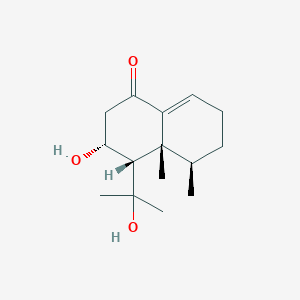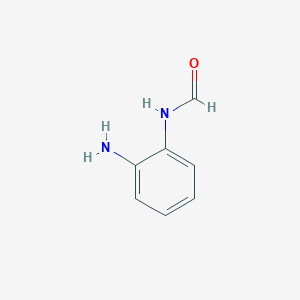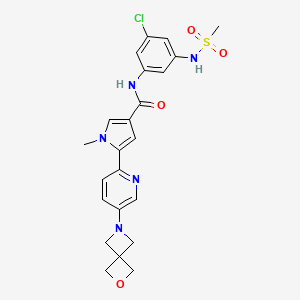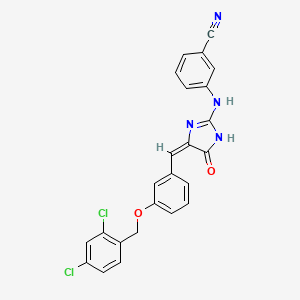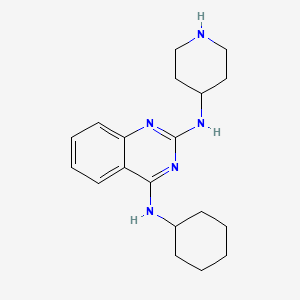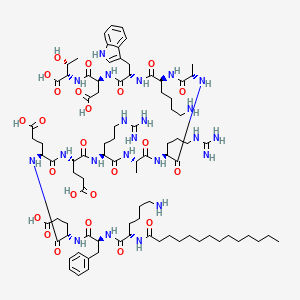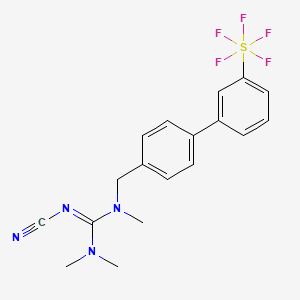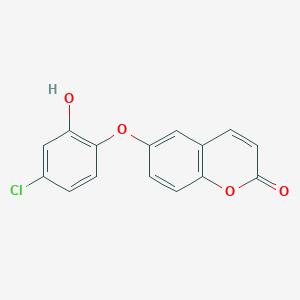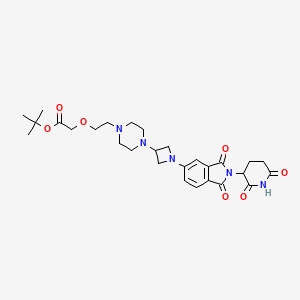
E3 Ligase Ligand-linker Conjugate 60
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 60 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins by the ubiquitin-proteasome system. The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, which is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or unneeded proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 60 involves the conjugation of a ligand that binds to the E3 ligase with a linker that connects to a ligand targeting the protein of interest. The synthetic routes typically involve multiple steps, including the functionalization of the ligand and the linker, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 60 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
E3 Ligase Ligand-linker Conjugate 60 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation mechanisms and the development of new chemical probes.
Biology: Facilitates the investigation of cellular processes by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 60 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 60 is unique compared to other similar compounds due to its specific ligand and linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. Similar compounds include:
Cereblon (CRBN) ligands: Used in other PROTACs for targeted protein degradation.
Von Hippel-Lindau (VHL) ligands: Another class of ligands used in PROTACs.
MDM2 ligands: Target the MDM2 E3 ligase for protein degradation
This compound stands out due to its optimized linker and ligand combination, which enhances its binding affinity and degradation efficiency .
属性
分子式 |
C28H37N5O7 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C28H37N5O7/c1-28(2,3)40-24(35)17-39-13-12-30-8-10-31(11-9-30)19-15-32(16-19)18-4-5-20-21(14-18)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,19,22H,6-13,15-17H2,1-3H3,(H,29,34,36) |
InChI 键 |
XUYDEJLQDWIYOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


